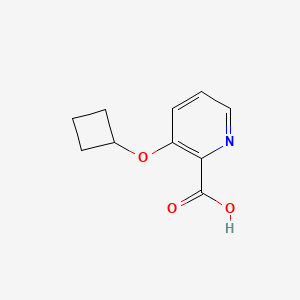

3-Cyclobutoxypyridine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclobutyloxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)9-8(5-2-6-11-9)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYULAJSLCCEKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclobutoxypyridine 2 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 3-cyclobutoxypyridine-2-carboxylic acid, the primary disconnections involve the carbon-oxygen bond of the cyclobutoxy ether and the carbon-carbon bond of the carboxylic acid group.

One logical disconnection is at the ether linkage, breaking the molecule into a 3-hydroxypyridine-2-carboxylic acid precursor and a cyclobutyl halide or tosylate. This approach relies on a nucleophilic substitution reaction, such as the Williamson ether synthesis, to form the ether bond.

Another key disconnection targets the carboxylic acid group. This can be retrosynthetically transformed into a variety of functional groups, including a methyl group (via oxidation), a nitrile (via hydrolysis), or a formyl group (via oxidation). The choice of precursor dictates the forward synthetic strategy. For instance, disconnecting the carboxylic acid to a nitrile leads to a synthesis plan involving the hydrolysis of a 3-cyclobutoxy-2-cyanopyridine intermediate.

A further disconnection can be made on the pyridine (B92270) ring itself, breaking it down into acyclic precursors. However, for a substituted pyridine like this, it is often more efficient to start with a pre-formed, appropriately substituted pyridine ring and modify its functional groups.

Strategies for the Construction of the Pyridine-2-carboxylic Acid Core

The formation of the pyridine-2-carboxylic acid core is a critical aspect of the synthesis of the target molecule. Several reliable methods exist for introducing a carboxylic acid group at the 2-position of a pyridine ring. These can be broadly categorized into oxidation routes and carboxylation reactions.

Oxidation of a pre-existing functional group on the pyridine ring is a common and effective strategy for installing the carboxylic acid. The choice of the precursor functional group influences the selection of the oxidizing agent and the reaction conditions.

Primary alcohols and aldehydes are excellent precursors for carboxylic acids. The oxidation of a 2-(hydroxymethyl)pyridine or a pyridine-2-carbaldehyde derivative can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) are often employed for the oxidation of primary alcohols to carboxylic acids. Milder oxidants, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), can be used to convert primary alcohols to aldehydes, which can then be further oxidized to the carboxylic acid.

| Precursor | Oxidizing Agent | Product |

| 2-(Hydroxymethyl)pyridine | KMnO4 | Pyridine-2-carboxylic acid |

| Pyridine-2-carbaldehyde | H2CrO4 | Pyridine-2-carboxylic acid |

This table illustrates common oxidation reactions for the synthesis of pyridine-2-carboxylic acid.

Oxidative cleavage of a carbon-carbon double bond or a ketone can also yield a carboxylic acid. For instance, a 2-vinylpyridine (B74390) derivative can be subjected to ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide) to afford the corresponding pyridine-2-carboxylic acid. Similarly, the oxidative cleavage of a 2-acetylpyridine (B122185) could, in principle, yield the desired carboxylic acid, although this is a less common route.

The hydrolysis of nitriles is a widely used and reliable method for the synthesis of carboxylic acids. The corresponding 2-cyanopyridine (B140075) derivative can be hydrolyzed under either acidic or basic conditions to yield the pyridine-2-carboxylic acid. This method is advantageous because nitriles are often readily accessible through various synthetic routes, including nucleophilic substitution with cyanide or Sandmeyer-type reactions. The hydrolysis proceeds through an amide intermediate, which can sometimes be isolated. google.com

| Starting Material | Reagents | Intermediate | Final Product |

| 2-Cyanopyridine | H+/H2O or OH-/H2O | Pyridine-2-carboxamide | Pyridine-2-carboxylic acid |

This table outlines the hydrolysis of 2-cyanopyridine to produce pyridine-2-carboxylic acid.

Carboxylation Reactions.

Carboxylation of Organometallic Intermediates

A prominent strategy for the synthesis of pyridine-2-carboxylic acids involves the carboxylation of an organometallic intermediate, typically an organolithium or organomagnesium species. This approach is particularly effective when a directing group is present on the pyridine ring to control the regioselectivity of the metalation.

In the context of this compound, a viable synthetic route begins with the preparation of 3-cyclobutoxypyridine. This intermediate can then undergo a directed ortho-metalation (DoM) reaction. The cyclobutoxy group at the 3-position can act as a directing group, facilitating the deprotonation of the C-2 position by a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting 2-lithiated pyridine species is a powerful nucleophile.

Subsequent quenching of this organolithium intermediate with carbon dioxide (CO₂), either as a gas or in solid form (dry ice), introduces the carboxylic acid functionality at the 2-position. Acidic workup then yields the desired this compound. The efficiency of the carboxylation step is crucial and can be influenced by factors such as the reaction temperature and the method of CO₂ addition.

Table 1: Key Steps in Carboxylation of 3-Cyclobutoxypyridine

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Directed ortho-Metalation | 3-Cyclobutoxypyridine, n-BuLi or sec-BuLi, TMEDA, THF, low temperature (e.g., -78 °C) | 3-Cyclobutoxy-2-lithiopyridine |

| 2 | Carboxylation | CO₂ (gas or solid) | Lithium 3-cyclobutoxypyridine-2-carboxylate |

| 3 | Acidic Workup | H₃O⁺ | This compound |

Cyclization and Annulation Approaches

Constructing the substituted pyridine ring through cyclization or annulation reactions offers an alternative synthetic strategy. These methods typically involve the condensation of acyclic precursors to form the heterocyclic core. While a direct one-pot synthesis of this compound via cyclization is complex, related heterocyclic syntheses provide a conceptual framework.

For instance, multicomponent reactions are powerful tools for the synthesis of highly substituted pyridines. A plausible, albeit challenging, approach could involve the condensation of a 1,5-dicarbonyl compound (or a synthetic equivalent) with a nitrogen source like ammonia (B1221849). To incorporate the desired substituents, the starting materials would need to be appropriately functionalized. For example, a β-ketoester bearing a cyclobutoxy group could potentially react with an enamine and an ammonia source in a Hantzsch-type pyridine synthesis, followed by oxidation to the pyridine and subsequent manipulation of the ester group to a carboxylic acid.

Introduction of the Cyclobutoxy Functionality

A crucial aspect of the synthesis is the introduction of the cyclobutoxy group at the 3-position of the pyridine ring. This is typically achieved through etherification reactions.

Etherification Reactions with Cyclobutanol Derivatives

The most direct method for forming the cyclobutoxy ether linkage is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide. In this case, the synthesis would likely start with a 3-hydroxypyridine (B118123) derivative, such as methyl 3-hydroxypyridine-2-carboxylate. The hydroxyl group can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding alkoxide.

This alkoxide is then reacted with a cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate. The reaction proceeds via an Sₙ2 mechanism to form the ether bond. The choice of solvent (e.g., DMF, DMSO, or acetone) and reaction temperature is critical to optimize the yield and minimize potential side reactions, such as elimination or N-alkylation of the pyridine ring.

Table 2: Williamson Ether Synthesis for Introduction of Cyclobutoxy Group

| Nucleophile | Electrophile | Base | Solvent | Product |

| Methyl 3-hydroxypyridine-2-carboxylate | Cyclobutyl bromide | NaH | DMF | Methyl 3-cyclobutoxypyridine-2-carboxylate |

| Methyl 3-hydroxypyridine-2-carboxylate | Cyclobutyl tosylate | K₂CO₃ | Acetone (B3395972) | Methyl 3-cyclobutoxypyridine-2-carboxylate |

Strategies for ortho-Substitution on the Pyridine Ring

Achieving the desired 2,3-disubstitution pattern on the pyridine ring requires careful consideration of the directing effects of the substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles primarily to the 3-position.

For the synthesis of this compound, strategies for ortho-substitution are paramount. As mentioned in section 2.2.2.2., directed ortho-metalation is a powerful technique. The alkoxy group at the 3-position is an effective directing group for deprotonation at the adjacent C-2 position. This high regioselectivity is a key advantage of this method.

Alternatively, if starting with a pre-formed pyridine ring that lacks the C-2 carboxyl group, one might consider introducing it via a different route. However, direct electrophilic carboxylation at the C-2 position of 3-cyclobutoxypyridine is generally not feasible due to the electronic nature of the pyridine ring. Therefore, the metalation-carboxylation sequence remains the most reliable strategy for achieving the desired ortho-substitution.

Integrated Synthetic Pathways for this compound

Based on the preceding methodologies, two primary integrated synthetic pathways for this compound can be designed.

Step-by-Step Synthesis Design

Pathway A: Etherification followed by Hydrolysis

Esterification of Starting Material: The synthesis can commence with commercially available 3-hydroxypyridine-2-carboxylic acid. To protect the carboxylic acid and improve solubility for the subsequent etherification step, it is first converted to its methyl ester, methyl 3-hydroxypyridine-2-carboxylate. This is typically achieved by reacting the acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Williamson Ether Synthesis: The methyl 3-hydroxypyridine-2-carboxylate is then subjected to a Williamson ether synthesis as described in section 2.3.1. Reaction with a base like sodium hydride followed by treatment with cyclobutyl bromide or tosylate yields methyl 3-cyclobutoxypyridine-2-carboxylate.

Ester Hydrolysis: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be accomplished under either acidic or basic conditions. Basic hydrolysis using a reagent such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF) is common. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final product, this compound.

Pathway B: ortho-Carboxylation of a Precursor

Synthesis of 3-Cyclobutoxypyridine: This pathway begins with the synthesis of 3-cyclobutoxypyridine. This can be prepared from 3-hydroxypyridine and a cyclobutyl electrophile via a Williamson ether synthesis.

Directed ortho-Metalation and Carboxylation: As detailed in section 2.2.2.2., 3-cyclobutoxypyridine is then subjected to directed ortho-metalation at the 2-position using a strong lithium amide base. The resulting organolithium species is then quenched with carbon dioxide to introduce the carboxyl group.

Acidic Workup: An acidic workup protonates the carboxylate salt to yield the final product, this compound.

Both pathways offer viable routes to the target compound, with the choice of method often depending on the availability of starting materials and the desired scale of the synthesis.

One-Pot and Multicomponent Reaction Strategies

The synthesis of highly substituted pyridine rings, such as the one in this compound, can be streamlined through one-pot and multicomponent reactions (MCRs). These strategies are prized for their efficiency, as they combine multiple synthetic steps into a single operation without isolating intermediates, thereby saving time, resources, and reducing waste. MCRs are a subset of one-pot reactions where three or more reactants combine to form a product that incorporates significant portions of all starting materials. mdpi.com

While a specific one-pot or multicomponent reaction for the direct synthesis of this compound is not extensively documented in dedicated literature, its structure lends itself to plausible synthetic design based on established MCRs for pyridine derivatives. For example, variations of the Hantzsch pyridine synthesis or the Chichibabin reaction could be adapted. mdpi.com A hypothetical multicomponent approach could involve the condensation of a β-dicarbonyl compound (or equivalent), an aldehyde, and an ammonia source to construct the dihydropyridine (B1217469) core, which is subsequently oxidized to the aromatic pyridine ring.

The key advantages of employing such strategies include high atom economy, simplified purification processes due to fewer reaction steps, and the ability to generate complex molecules with structural diversity in a convergent manner. mdpi.comnih.gov For instance, a one-pot, three-component reaction for synthesizing substituted pyridines has been demonstrated using aryl aldehydes, Meldrum's acid, and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in water, showcasing a green chemistry approach to similar heterocyclic systems. arkat-usa.org Such methodologies underscore the potential for developing efficient and environmentally benign routes toward complex pyridine carboxylic acids.

Table 1: Comparison of Synthetic Strategies

| Feature | Stepwise Synthesis | One-Pot Synthesis | Multicomponent Reaction (MCR) |

|---|---|---|---|

| Procedure | Multiple sequential steps with intermediate isolation | Multiple steps in a single flask without intermediate isolation | 3+ reactants combine in a single step |

| Efficiency | Lower; time and resource-intensive | Higher; reduced workup and purification | Very high; convergent and step-economical mdpi.com |

| Atom Economy | Often lower due to multiple reagents and byproducts | Generally higher than stepwise | Typically the highest |

| Waste Generation | Higher | Lower | Minimal |

| Purification | Complex; required at each step | Simplified | Often simplified due to fewer byproducts nih.gov |

| Applicability | Broad | Broad | Dependent on compatible reactant combinations |

Methodological Advancements in Synthetic Chemistry Relevant to this compound

Recent progress in synthetic organic chemistry offers a variety of advanced methods applicable to the synthesis of complex pyridine derivatives like this compound. These advancements focus on improving efficiency, selectivity, and sustainability compared to classical methods. numberanalytics.com

Catalytic Approaches in Pyridine Synthesis

Catalysis is a cornerstone of modern organic synthesis, providing powerful tools to construct pyridine rings with high efficiency and control. numberanalytics.comresearchgate.net Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed for pyridine synthesis.

Transition Metal Catalysis: Transition metals, particularly palladium, copper, and nickel, are extensively used to catalyze cross-coupling and cyclization reactions for pyridine synthesis. numberanalytics.comorganic-chemistry.org Palladium-catalyzed reactions, such as Suzuki and Negishi cross-couplings, are effective for introducing substituents onto a pre-formed pyridine ring. organic-chemistry.org For the construction of the pyridine ring itself, transition metal-catalyzed cyclization reactions of substrates like nitriles and alkynes have become a popular and effective strategy, often offering improved yields and selectivity over traditional condensation methods. numberanalytics.com

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. For pyridine synthesis, organocatalysts can facilitate dearomatization reactions of pyridinium salts to produce highly functionalized dihydropyridines, which are versatile intermediates that can be oxidized to the corresponding pyridines. rsc.org This approach offers a metal-free pathway to complex pyridine structures.

Table 2: Overview of Catalytic Methods in Pyridine Synthesis

| Catalytic System | Catalyst Examples | Typical Reactions | Advantages |

|---|---|---|---|

| Transition Metal Catalysis | Pd, Cu, Ni complexes numberanalytics.comorganic-chemistry.org | Cross-coupling, Cyclization numberanalytics.com | High efficiency, selectivity, broad substrate scope |

| Organocatalysis | Chiral amines, Isothiourea derivatives | Enantioselective dearomatization rsc.org | Metal-free, enables asymmetric synthesis |

| Heterogeneous Catalysis | Zeolites, Metal-Organic Frameworks (MOFs) | Alkylation, Acylation, Cyclization numberanalytics.com | Catalyst recyclability, ease of separation numberanalytics.com |

| Nanocatalysis | Magnetic nanoparticles (e.g., Fe₃O₄-based) | Condensation reactions researchgate.net | High surface area, reusability, often mild conditions |

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, including pyridine derivatives. nih.gov The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Green Solvents and Solvent-Free Conditions: A key aspect of green chemistry is the replacement of traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or ionic liquids. researchgate.netbiosynce.com Pyridine itself can sometimes act as a green solvent due to its relatively high boiling point and ability to dissolve a wide range of substances. biosynce.com Whenever possible, performing reactions under solvent-free conditions is an even more sustainable approach, which has been successfully applied in the synthesis of certain pyridine derivatives using solid-state reactions or microwave assistance. researchgate.netnih.gov

Energy Efficiency: Microwave-assisted synthesis has been recognized as a valuable green chemistry tool. nih.gov Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. This efficiency translates to lower energy consumption and aligns with green chemistry principles. researchgate.net

Renewable Feedstocks and Catalysts: The development of synthetic pathways that utilize renewable starting materials is a major goal of sustainable chemistry. Research has demonstrated the feasibility of producing pyridines from biomass-derived sources like glycerol, using zeolite catalysts. rsc.org Furthermore, the use of green catalysts, which can be recycled and reused, is central to sustainable synthesis. This includes heterogeneous catalysts and biocatalysts that operate under mild conditions. nih.govresearchgate.net The combination of multicomponent reactions with green solvents and energy sources represents a powerful strategy for the sustainable production of complex molecules like this compound. nih.govnih.gov

Chemical Transformations and Reactivity of 3 Cyclobutoxypyridine 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo numerous transformations, including esterification, amidation, conversion to acyl halides, decarboxylation, reduction, and anhydride (B1165640) formation. These reactions are fundamental in synthetic organic chemistry for creating new molecules with diverse applications.

Esterification Reactions and Derivatives Formation

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This transformation is crucial for creating derivatives with modified solubility, stability, and biological activity. For 3-cyclobutoxypyridine-2-carboxylic acid, several standard methods can be employed.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This is an equilibrium-driven reaction, and the removal of water is often necessary to drive it to completion. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder, neutral conditions using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often with the addition of a catalyst such as 4-(dimethylamino)pyridine (DMAP). orgsyn.orgorganic-chemistry.org This method is particularly useful for reactions with sensitive or sterically hindered alcohols, including the formation of tert-butyl esters. orgsyn.orgorganic-chemistry.org The reaction proceeds by activating the carboxylic acid with DCC, which is then attacked by the alcohol. orgsyn.org

Table 1: Common Esterification Methods

| Method | Reagents | Conditions | Expected Product with Methanol (B129727) |

|---|---|---|---|

| Fischer Esterification | Methanol (excess), H₂SO₄ (cat.) | Reflux | Methyl 3-cyclobutoxypyridine-2-carboxylate |

| Steglich Esterification | Methanol, DCC, DMAP (cat.) | Room Temperature, Anhydrous CH₂Cl₂ | Methyl 3-cyclobutoxypyridine-2-carboxylate |

Amide Formation via Coupling Reagents

Amide bond formation is a cornerstone of medicinal chemistry, as the amide linkage is present in a vast number of pharmaceuticals. luxembourg-bio.comgrowingscience.com Direct reaction between a carboxylic acid and an amine is generally inefficient and requires high temperatures. luxembourg-bio.com Therefore, the carboxylic acid must first be activated using a coupling reagent. iajpr.com

A wide array of coupling reagents has been developed for this purpose. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are frequently used. luxembourg-bio.compeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. luxembourg-bio.com To improve yields and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.comnih.gov

Other classes of highly effective coupling reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.comnih.gov These reagents react with the carboxylic acid to form active esters that rapidly couple with amines to provide amides in high yields under mild conditions. luxembourg-bio.com

Table 2: Selected Coupling Reagents for Amide Synthesis

| Reagent Acronym | Full Name | Additive (if common) | Key Features |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt | By-product (DCU) is insoluble in most organic solvents. luxembourg-bio.com |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | HOBt | Water-soluble by-product, useful for aqueous extractions. peptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA (base) | Highly efficient, low racemization, suitable for difficult couplings. growingscience.comnih.gov |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA (base) | Common and effective reagent for peptide synthesis. |

Conversion to Acyl Halides (e.g., acyl chlorides, acyl fluorides)

Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as valuable intermediates for the synthesis of esters, amides, and anhydrides. orgoreview.com They are generally prepared by replacing the -OH group of the carboxylic acid with a halogen.

The most common reagent for synthesizing acyl chlorides is thionyl chloride (SOCl₂). orgoreview.comlibretexts.org The reaction of this compound with thionyl chloride would yield 3-cyclobutoxypyridine-2-carbonyl chloride, along with the gaseous by-products sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed. libretexts.org Other reagents like phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) can also be used. orgoreview.comchemguide.co.uk The use of oxalyl chloride is often preferred for smaller-scale reactions as its by-products are also gaseous.

Table 3: Reagents for Acyl Chloride Formation

| Reagent | Formula | Typical Conditions | By-products |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux, neat or in an inert solvent | SO₂(g), HCl(g) libretexts.org |

| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., CH₂Cl₂), cat. DMF | CO(g), CO₂(g), HCl(g) |

| Phosphorus Pentachloride | PCl₅ | Cold, then warm gently | POCl₃, HCl(g) chemguide.co.uk |

Decarboxylation Reactions, including Photooxidation and Electrochemical Methods

Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide (CO₂). Pyridine-2-carboxylic acids (picolinic acids) are known to undergo decarboxylation, typically upon heating. researchgate.netcdnsciencepub.com The reaction is believed to proceed through the zwitterionic form of the acid, which facilitates the loss of CO₂ to form a nitrogen ylide intermediate. researchgate.netcdnsciencepub.com For this compound, this reaction would result in the formation of 3-cyclobutoxypyridine.

Modern synthetic methods have introduced milder conditions for decarboxylation. Photoredox catalysis, using visible light, can induce decarboxylation to generate radicals that can be trapped or used in subsequent bond-forming reactions. rsc.orgprinceton.edu This method allows for decarboxylative oxygenation to produce carbonyl compounds from carboxylic acids. princeton.edu Electrochemical methods also offer a sustainable strategy for decarboxylative transformations, avoiding the need for chemical oxidants. nih.gov These techniques enable the construction of new carbon-carbon or carbon-heteroatom bonds. nih.gov

Table 4: Decarboxylation Methods

| Method | Conditions | Description |

|---|---|---|

| Thermal Decarboxylation | Heating, often in a high-boiling solvent | Classic method for picolinic acids, proceeding via a zwitterionic intermediate. researchgate.netcdnsciencepub.com |

| Photooxidative Decarboxylation | Visible light, photoredox catalyst, oxidant (e.g., O₂) | Generates radical intermediates under mild conditions for further functionalization. rsc.orgprinceton.edu |

| Electrochemical Decarboxylation | Electric current, electrodes | An environmentally friendly method that uses electricity to drive the reaction. nih.gov |

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. The choice of product depends on the reducing agent and the reaction conditions.

Reduction to Primary Alcohols: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄ or LAH), are required for the direct reduction of carboxylic acids to primary alcohols. chemguide.co.ukchemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.ukreddit.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.ukchemistrysteps.com Therefore, the reduction of this compound with LiAlH₄ would yield (3-cyclobutoxypyridin-2-yl)methanol. nih.govchemicalbook.com

Reduction to Aldehydes: Stopping the reduction at the aldehyde stage is more challenging because aldehydes are more easily reduced than carboxylic acids. chemistrysteps.comlibretexts.org A common strategy involves a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acyl chloride or an ester. This derivative is then treated with a less reactive, sterically hindered reducing agent that reacts with the derivative but not significantly with the aldehyde product, especially at low temperatures. libretexts.orglibretexts.org Suitable reagents for this purpose include lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for reducing acyl chlorides and diisobutylaluminum hydride (DIBAL-H) for reducing esters. libretexts.org

Table 5: Reduction of Carboxylic Acids and Derivatives

| Starting Material | Reagent(s) | Product |

|---|

Formation of Anhydrides

Acid anhydrides are formed by the removal of one molecule of water from two molecules of a carboxylic acid. They are valuable as acylating agents. nih.gov

Symmetrical anhydrides can be prepared by heating the carboxylic acid with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅). researchgate.net Alternatively, they can be formed by reacting a carboxylic acid with a reactive derivative like an acyl chloride. researchgate.net For instance, reacting this compound with 3-cyclobutoxypyridine-2-carbonyl chloride would yield the corresponding symmetric anhydride.

Mixed anhydrides, derived from two different carboxylic acids, can also be synthesized. google.com These are often prepared by reacting one carboxylic acid with the acyl chloride of another in the presence of a non-nucleophilic base like pyridine (B92270). google.com However, these mixed anhydrides can be prone to disproportionation, leading to a mixture of two symmetrical anhydrides and the mixed anhydride. google.com

Table 6: Methods for Anhydride Formation

| Anhydride Type | Method | Reagents |

|---|---|---|

| Symmetrical | Dehydration | Carboxylic Acid, Dehydrating Agent (e.g., P₂O₅) researchgate.net |

| Symmetrical | Acyl Chloride Route | Carboxylic Acid, Acyl Chloride, Base (e.g., Pyridine) |

| Mixed | Acyl Chloride Route | Carboxylic Acid 1, Acyl Chloride 2, Base (e.g., Pyridine) google.com |

Reactions Involving the Pyridine Nitrogen Atom

The pyridine nitrogen atom in this compound features a lone pair of electrons, making it a key center for reactivity. This nitrogen can act as a nucleophile, a base, and a coordination site for metal ions. Its reactivity is electronically influenced by the substituents on the pyridine ring: the electron-donating cyclobutoxy group at the 3-position and the electron-withdrawing carboxylic acid group at the 2-position.

While specific studies on the coordination complexes of this compound are not extensively documented, its behavior can be predicted based on the well-established chemistry of its parent compound, pyridine-2-carboxylic acid (picolinic acid), and its derivatives. These molecules are known to be versatile ligands in coordination chemistry. globethesis.com The arrangement of the carboxylic acid at the 2-position relative to the pyridine nitrogen allows the molecule to function as a bidentate chelating agent, coordinating to a metal center through both the nitrogen atom and one of the carboxylate oxygen atoms. This forms a stable five-membered ring.

Derivatives of pyridine-carboxylic acid have been shown to form coordination polymers and complexes with a variety of metals, including lanthanides like Samarium(III) researchgate.net, transition metals such as Zinc(II) acs.org, and Cobalt(II). researchgate.net The specific coordination mode can vary, but the N,O-chelation is a common and dominant binding motif. researchgate.net For instance, in samarium (III) complexes with picolinic acid and 3-hydroxypicolinic acid, the ligands demonstrate this typical N,O-chelate formation. researchgate.net Similarly, pyridine-2,6-dicarboxylic acid is a well-known chelating ligand for numerous metal cations. nih.gov It is therefore anticipated that this compound would readily form stable complexes with a wide range of metal ions, acting as a bidentate ligand.

Table 1: Examples of Coordination Modes in Analogous Pyridine-Carboxylic Acid Ligands

| Ligand | Metal Ion(s) | Observed Coordination Mode(s) | Reference(s) |

| Picolinic acid | Sm(III) | Bidentate (N,O-chelate), Bridging | researchgate.net |

| 3-Hydroxypicolinic acid | Sm(III) | Bidentate (N,O-chelate), Bidentate (O,O-chelate), Bridging | researchgate.net |

| Pyridine-2,4,6-tricarboxylic acid | Zn(II) | Bidentate at the pyridine-2,6-dicarboxylate (B1240393) position (NO2 donor set) | acs.org |

| Pyridine-2,6-dicarboxylic acid | Co(II), Ca(II) | Acts as a chelating ligand | researchgate.net |

| 5-(3,4-dicarboxylphenyl)picolinic acid | Cu(II) | Forms coordination polymers | acs.org |

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is significant as it alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. researchgate.net The N-oxidation of pyridines is typically achieved using peroxy acids or other oxidizing agents.

Common reagents for this transformation include hydrogen peroxide in glacial acetic acid, m-chloroperoxybenzoic acid (m-CPBA), sodium perborate (B1237305), and potassium peroxymonosulfate (B1194676) (Oxone). tandfonline.com A comparative study on the N-oxidation of various 3-substituted pyridines found that m-CPBA provided the highest yields. tandfonline.comarkat-usa.org The electronic nature of the substituents on the pyridine ring influences the rate of N-oxidation. Electron-donating groups enhance the nucleophilicity of the nitrogen atom and facilitate oxidation, whereas electron-withdrawing groups have the opposite effect.

Table 2: Common Reagents for N-Oxidation of Pyridines

| Reagent / Method | Typical Conditions | Comments | Reference(s) |

| Hydrogen peroxide / Acetic acid | Heat (e.g., 70-80°C) for several hours | A classic, widely used method, though can require long reaction times. | tandfonline.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0°C to room temp. | Generally provides high yields and is often the most effective reagent. | tandfonline.comarkat-usa.org |

| Sodium perborate monohydrate | Acetic acid, heat (e.g., 60°C) | A cheap and stable industrial oxidant. | tandfonline.com |

| Potassium peroxymonosulfate (Oxone®) | Aqueous acetone (B3395972) or on wet alumina | A versatile oxidant; dioxirane (B86890) formed in situ is the active species. | tandfonline.com |

| Magnesium monoperoxyphthalate | Room temperature | A safer alternative to m-CPBA, though may require longer reaction times. | tandfonline.com |

Reactions Involving the Cyclobutoxy Group

The cyclobutoxy group consists of a four-membered cyclobutane (B1203170) ring attached to the pyridine core via an ether linkage. Its reactivity is primarily dictated by the stability of the ether bond and the inherent strain of the cyclobutane ring.

Aryl ethers are generally stable and resistant to cleavage under many reaction conditions. However, the cyclobutoxy group possesses approximately 26 kcal/mol of ring strain, which can serve as a thermodynamic driving force for ring-opening reactions under specific, typically harsh, conditions.

While documented ring-opening reactions for this compound are scarce, potential pathways can be hypothesized based on the known reactivity of cyclobutanes and aryl ethers. rsc.org

Catalytic Hydrogenolysis: Under forcing conditions with a suitable catalyst (e.g., Palladium on carbon, high pressure and temperature), the C-O ether bond could be cleaved. More likely, the cyclobutane ring itself could undergo hydrogenolysis to yield a 3-(n-butoxy)pyridine-2-carboxylic acid derivative.

Acid-Catalyzed Cleavage: Strong protic or Lewis acids could potentially catalyze the cleavage of the ether bond or promote the rearrangement or opening of the cyclobutane ring, although such reactions often require high temperatures.

Radical Reactions: Reactions proceeding through radical intermediates could initiate the opening of the strained cyclobutane ring. rsc.org

Despite these possibilities, the cyclobutoxy group is expected to remain intact under most standard organic synthesis conditions, such as those used for amide coupling, esterification of the carboxylic acid, or N-oxidation.

Direct and selective functionalization of the saturated C-H bonds of the cyclobutyl ring is synthetically challenging, especially in the presence of the more reactive pyridine ring and carboxylic acid functional group. Most methods for C-H activation are not selective for unactivated alkanes.

Hypothetically, free-radical halogenation (e.g., using N-bromosuccinimide) could introduce a halogen onto the cyclobutyl ring, but this process would likely lack regioselectivity and could produce a mixture of products. Subsequent substitution reactions could then be performed. However, competing reactions on the pyridine ring or benzylic-like positions (if any were present) would be a significant issue. Therefore, functional group transformations on the cyclobutyl ring are generally not considered a primary or efficient pathway for derivatization of this molecule.

Structural Analysis and Characterization Methodologies for 3 Cyclobutoxypyridine 2 Carboxylic Acid

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Cyclobutoxypyridine-2-carboxylic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10–13 ppm, due to deshielding and hydrogen bonding. libretexts.org Protons on the pyridine (B92270) ring will resonate in the aromatic region, while the protons of the cyclobutoxy group will appear further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to have a chemical shift in the range of 160-180 ppm. libretexts.org Carbons of the pyridine ring and the cyclobutoxy group will have characteristic shifts based on their electronic environment.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. A ¹H-¹³C HMBC experiment, which detects correlations between protons and carbons separated by two or three bonds, would be particularly useful for confirming the assignment of the cyclobutoxy group to the C3 position of the pyridine ring and the carboxylic acid to the C2 position. princeton.edu

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | -COOH | 10.0 - 13.0 | Broad singlet, disappears upon D₂O exchange. libretexts.org |

| Pyridine-H | 7.0 - 8.5 | Distinct multiplets for each of the three ring protons. | |

| Cyclobutoxy-H | 1.5 - 5.0 | Complex multiplets corresponding to the methine and methylene (B1212753) protons of the cyclobutyl ring. | |

| ¹³C NMR | -COOH | 160 - 180 | Carbonyl carbon signal. libretexts.org |

| Pyridine-C | 120 - 160 | Signals for the five distinct pyridine ring carbons. | |

| Cyclobutoxy-C | 20 - 80 | Signals for the methine and methylene carbons of the cyclobutyl ring. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. echemi.com For this compound, the spectrum would be dominated by characteristic absorptions of the carboxylic acid and the substituted pyridine ring. The presence of strong intermolecular hydrogen bonding in carboxylic acids typically leads to a very broad O-H stretching band. echemi.comspectroscopyonline.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Very Broad |

| C=O stretch | Carboxylic Acid | 1700 - 1730 | Strong, Sharp |

| C=C, C=N stretch | Pyridine Ring | 1450 - 1600 | Medium to Strong |

| C-O stretch | Carboxylic Acid / Ether | 1210 - 1320 | Strong |

| O-H bend | Carboxylic Acid | 900 - 960 | Broad |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to n→π* and π→π* transitions associated with the pyridine ring and the carbonyl group of the carboxylic acid. libretexts.org The exact position of the absorption maxima (λ_max) can be influenced by the solvent and the substitution pattern on the aromatic ring.

| Electronic Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π | Pyridine Ring / Carbonyl | ~200 - 280 |

| n → π | Carbonyl | ~280 - 320 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. Characteristic fragmentation would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the ether bond, leading to fragments corresponding to the cyclobutoxy radical or cation and the remaining pyridine carboxylic acid structure. youtube.com

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |

|---|---|---|

| 193 | [M]⁺ | Molecular Ion |

| 148 | [M - COOH]⁺ | Loss of the carboxylic acid group. youtube.com |

| 122 | [M - C₄H₇O]⁺ | Loss of the cyclobutoxy group. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation from further fragmentation. |

Crystallographic Analysis

While spectroscopic methods define molecular connectivity, crystallographic analysis provides the precise spatial arrangement of atoms.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at an atomic level. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide unambiguous confirmation of its molecular structure. The analysis yields precise bond lengths, bond angles, and torsion angles. researchgate.net Furthermore, it reveals how the molecules pack in the crystal lattice and details the intermolecular interactions, such as the hydrogen bonds that are expected to form between the carboxylic acid groups of adjacent molecules, often resulting in the formation of dimers. nih.govmdpi.com

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | Definitive measurement of intramolecular geometry. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, π-π stacking, and other non-covalent forces that dictate crystal packing. |

Analysis of Intermolecular Interactions via Hirschfeld Surfaces

Hirschfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This technique maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. The surface is color-coded to highlight different types of intermolecular contacts and their relative strengths.

For this compound, this analysis would provide critical insights into the supramolecular assembly driven by non-covalent forces. The key interactions expected to be identified and quantified include:

Hydrogen Bonding: The carboxylic acid group is a primary site for strong hydrogen bonding, typically forming O–H···N or O–H···O interactions. nih.govnih.gov The Hirschfeld surface, particularly when mapped with properties like dnorm (normalized contact distance), would display distinct red regions indicating these short, strong contacts.

π-π Stacking: The pyridine ring allows for potential π-π stacking interactions with neighboring rings, which would be visualized as complementary red and blue triangular patterns on a surface mapped with the shape-index property. nih.gov

The analysis allows for a detailed quantitative breakdown of these interactions, which is fundamental to understanding the material's crystal engineering and physicochemical properties.

| Interaction Type | Atoms Involved | Anticipated Significance |

|---|---|---|

| Hydrogen Bonding | O–H···N (pyridine), O–H···O (carbonyl) | Major contribution, directing crystal packing |

| π-π Stacking | Pyridine ring ↔ Pyridine ring | Moderate contribution, dependent on packing motif |

| van der Waals (H···H) | Cyclobutyl and pyridine H atoms | Significant contribution due to high abundance of hydrogen |

| van der Waals (C···H/H···C) | Ring and alkyl C–H groups | Moderate contribution |

Chromatographic Purity Assessment (e.g., HPLC, GC-MS)

Assessing the purity of this compound is essential for its validation as a chemical entity. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose due to its high resolution and sensitivity for compounds of this class. nih.gov

A typical HPLC method would involve a reversed-phase column (e.g., C18) to separate the target compound from potential impurities, starting materials, or by-products. The mobile phase would likely consist of an acidified aqueous buffer (e.g., water with formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode to ensure efficient separation. researchgate.net Detection is commonly performed using a UV detector, as the pyridine ring contains a chromophore that absorbs UV light, typically around 254 nm. The purity is determined by integrating the peak area of the main component relative to the total area of all detected peaks.

For volatile impurities or for confirmation of structure, Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, likely after derivatization of the carboxylic acid group (e.g., esterification) to increase its volatility.

| Parameter | Typical Value/Condition |

|---|---|

| Instrument | HPLC with UV or MS Detector |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample. This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound. mdpi.com The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula.

For this compound, the molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.20 g/mol . The theoretical elemental composition is calculated from the atomic weights of its constituent atoms. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

| Element | Symbol | Theoretical Mass % | Experimental Mass % (Expected) |

|---|---|---|---|

| Carbon | C | 62.17% | 62.17 ± 0.4% |

| Hydrogen | H | 5.74% | 5.74 ± 0.4% |

| Nitrogen | N | 7.25% | 7.25 ± 0.4% |

| Oxygen | O | 24.84% | 24.84 ± 0.4% |

Computational and Theoretical Studies on 3 Cyclobutoxypyridine 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule in its ground and transition states.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of organic molecules due to its favorable balance of accuracy and computational cost. nih.govresearcher.life For a molecule like 3-Cyclobutoxypyridine-2-carboxylic acid, a common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311G+(d,p), to perform geometry optimization. researcher.life

Once the optimized geometry is obtained, electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Vibrational frequency analysis is typically performed on the optimized structure. The calculation of the second derivatives of the energy with respect to atomic displacements yields a set of vibrational modes and their corresponding frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculated frequencies are fundamental for interpreting experimental infrared (IR) and Raman spectra.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Carboxylic) | ~1.22 Å |

| Bond Length | C-O (Carboxylic) | ~1.35 Å |

| Bond Length | O-H (Carboxylic) | ~0.97 Å |

| Bond Length | C-O (Ether) | ~1.37 Å |

| Bond Angle | O=C-O (Carboxylic) | ~123° |

| Bond Angle | C-O-C (Ether) | ~118° |

| Dihedral Angle | C-C-C-C (Cyclobutane) | ~25° (Puckered) |

DFT calculations are highly effective for predicting spectroscopic parameters, which can be directly compared with experimental data to confirm molecular structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. aip.orgnih.gov This method computes the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions are invaluable for assigning peaks in experimental NMR spectra.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 11.0 - 13.0 | ~165 |

| Pyridine (B92270) H-4 | 7.8 - 8.2 | - |

| Pyridine H-5 | 7.2 - 7.5 | - |

| Pyridine H-6 | 8.3 - 8.6 | - |

| Pyridine C-2 | - | ~150 |

| Pyridine C-3 | - | ~155 |

| Cyclobutoxy (-O-CH) | 4.8 - 5.2 | ~75 |

| Cyclobutoxy (-CH₂) | 2.0 - 2.5 | ~25 |

IR Frequencies: As mentioned, vibrational frequencies are obtained from DFT calculations. These frequencies correspond to the fundamental vibrational modes of the molecule. The calculated frequencies are often systematically scaled by a small factor (e.g., ~0.96) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental IR spectra. nih.gov The analysis allows for the assignment of specific spectral bands to molecular motions, such as the characteristic C=O stretching of the carboxylic acid, the O-H stretching, C-O ether stretching, and various pyridine ring vibrations. acs.org

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200 - 3500 (broad) | Carboxylic acid O-H bond |

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridine ring C-H bonds |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Cyclobutane (B1203170) C-H bonds |

| C=O Stretch | 1700 - 1730 | Carboxylic acid C=O bond |

| C=N/C=C Stretch | 1550 - 1620 | Pyridine ring vibrations |

| C-O Stretch (Ether) | 1200 - 1250 | Cyclobutoxy ether linkage |

DFT can be used to model the potential energy surface of a chemical reaction, providing insights into reaction mechanisms and kinetics. For this compound, a relevant reaction to study could be its thermal decarboxylation or esterification.

The process involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state (TS) structure, which represents the highest energy point along the reaction coordinate, must be located. TS searches are more complex than geometry optimizations and often employ algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods. A true transition state is confirmed by a vibrational analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) of the reaction is then calculated as the energy difference between the transition state and the reactants. This value is a critical parameter for predicting the reaction rate. By mapping out the entire reaction pathway, a comprehensive understanding of the mechanism can be achieved.

Molecular Dynamics Simulations

While quantum mechanics excels at describing the electronic structure of static molecules, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions over time.

MD simulations are an excellent tool for exploring the conformational flexibility of this compound. A classical force field, such as COMPASS, AMBER, or CHARMM, is chosen to describe the potential energy of the system. The molecule is simulated over a period of nanoseconds or longer, and the trajectory is saved for analysis.

The flexibility of the cyclobutoxy group is of particular interest. The cyclobutane ring is not planar and exists in a puckered conformation to relieve angle strain. rsc.org MD simulations can capture the dynamic interconversion between different puckered states. Furthermore, the simulation will reveal the rotational dynamics around the C(pyridine)-O bond and the O-C(cyclobutane) bond, which determines the orientation of the cyclobutoxy group relative to the pyridine ring.

Similarly, the flexibility of the carboxylic acid group, specifically its rotation relative to the pyridine ring, can be analyzed. By monitoring the distribution of relevant dihedral angles throughout the simulation, the most stable conformations and the energy barriers between them can be identified, providing a detailed picture of the molecule's dynamic behavior.

MD simulations can be extended to condensed phases to study how this compound interacts with its environment.

In Solution: The molecule can be placed in a simulation box filled with explicit solvent molecules (e.g., water, chloroform). The simulation will show how the solvent molecules arrange around the solute. rsc.org A key tool for this analysis is the radial distribution function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom. acs.org For example, the RDF between the carboxylic acid's hydrogen atom and the solvent's oxygen atoms (in the case of water) can quantify the extent and structure of hydrogen bonding. These simulations can also provide insights into the formation of carboxylic acid dimers in non-polar solvents, a common phenomenon driven by strong intermolecular hydrogen bonds. nih.gov

In the Solid State: Periodic boundary conditions can be used to simulate the crystalline form of the compound. Such simulations can help understand the packing forces, including hydrogen bonding networks and van der Waals interactions, that stabilize the crystal lattice. This can be used to predict crystal morphology and understand polymorphism.

By combining quantum chemical calculations with molecular dynamics simulations, a comprehensive, multi-scale understanding of the chemical and physical properties of this compound can be achieved.

Cheminformatics and QSAR Approaches (excluding biological activity)

Comprehensive searches of scientific literature and chemical databases have revealed a notable absence of specific computational and theoretical studies focused solely on this compound. While cheminformatics and Quantitative Structure-Activity Relationship (QSAR) models are frequently applied to broader classes of pyridine derivatives, dedicated research on this particular compound is not publicly available. Therefore, the following sections are based on generalized principles and methodologies in the field of computational chemistry, illustrating the approaches that would be used to assess the properties of this compound, rather than reporting on existing research findings.

Prediction of Synthetic Accessibility

The synthetic accessibility of a novel compound is a critical parameter in computational chemistry, providing an estimation of how easily the molecule can be synthesized in a laboratory setting. This is often quantified using a synthetic accessibility (SA) score. These scores are typically generated by algorithms that analyze the molecule's structure, breaking it down into fragments and comparing them to a large database of known molecules and reactions. The complexity of the structure, including the presence of chiral centers, complex ring systems, and the number of synthetic steps likely required, all contribute to the final score.

For a molecule like this compound, a computational assessment would consider the feasibility of constructing the substituted pyridine ring and attaching the cyclobutoxy group. While no specific SA score for this compound has been published, a hypothetical analysis can be considered. The core pyridine-2-carboxylic acid moiety is a common scaffold, but the presence of the cyclobutoxy group, a four-membered ring, can increase synthetic complexity.

A hypothetical data table for the predicted synthetic accessibility of this compound, based on common computational models, is presented below. It is important to note that these are illustrative values and not based on published research for this specific molecule.

| Computational Model | Predicted Synthetic Accessibility (SA) Score | Interpretation |

| Model A (Fragment-based) | 3.2 | Moderately accessible |

| Model B (Complexity-based) | 4.5 | More challenging to synthesize |

Assessment of Molecular Descriptors for Chemical Reactivity

Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule based on its structure. In the context of chemical reactivity, these descriptors can provide insights into how a molecule is likely to behave in a chemical reaction. These are calculated using quantum mechanical methods or other computational approaches. For this compound, a range of descriptors could be calculated to predict its reactivity.

Key descriptors relevant to chemical reactivity include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Electron Density Distribution: This describes how electrons are distributed across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the electrostatic potential on the surface of the molecule, indicating regions that are likely to interact with other charged or polar species.

Global Reactivity Descriptors: These include parameters like electronegativity, chemical hardness, and softness, which provide a more general assessment of the molecule's reactivity.

Without specific published studies on this compound, a hypothetical table of calculated molecular descriptors is provided below for illustrative purposes. These values are representative of what a computational study might reveal.

| Molecular Descriptor | Hypothetical Calculated Value | Implication for Chemical Reactivity |

| HOMO Energy | -6.5 eV | Indicates moderate electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates moderate electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Suggests good chemical stability |

| Dipole Moment | 3.1 D | Indicates a polar molecule |

It is crucial to reiterate that the data presented in this article is hypothetical and illustrative of the computational approaches that would be applied to this compound. As of the time of this writing, specific computational and theoretical research focused solely on this compound is not available in the public domain.

Applications in Advanced Organic Synthesis

Role as a Synthetic Building Block for Complex Molecules

As a substituted pyridine-2-carboxylic acid, 3-Cyclobutoxypyridine-2-carboxylic acid possesses key features that make it a potentially valuable building block in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical applications. The pyridine (B92270) ring is a well-established "privileged scaffold," meaning it is a common core structure in many biologically active compounds.

The primary reactive handle on the molecule is the carboxylic acid group at the 2-position. This group can be readily activated and converted into a variety of other functionalities. The most common transformation is amide bond formation, where the carboxylic acid is coupled with a diverse range of primary or secondary amines. This reaction is a cornerstone of medicinal chemistry for building larger, more complex structures. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with HOBt (Hydroxybenzotriazole) would be employed for this purpose.

Furthermore, the carboxylic acid can be reduced to a primary alcohol, which can then be used in ether synthesis or converted to a leaving group for nucleophilic substitution. The pyridine nitrogen itself offers another site for reaction, such as N-oxidation or alkylation to form pyridinium (B92312) salts, which can alter the electronic properties and solubility of the molecule.

Development of Novel Functionalized Derivatives and Analogs

The systematic development of derivatives from a core scaffold like this compound is a standard approach to explore chemical space and establish structure-activity relationships (SAR).

Modification of the Carboxylic Acid: The most straightforward derivatization strategy involves the carboxylic acid moiety.

Amidation: As mentioned, coupling with a library of amines would generate a series of amides, introducing a wide variety of chemical functionalities.

Esterification: Reaction with various alcohols would yield esters, which can act as prodrugs or modify the pharmacokinetic profile of the parent molecule.

Conversion to other acid bioisosteres: The carboxylic acid could be synthetically converted to groups with similar acidic properties but different physicochemical characteristics, such as tetrazoles or acyl sulfonamides.

Modification of the Pyridine Ring: While the existing cyclobutoxy group provides substitution, other positions on the pyridine ring could be functionalized, typically before the synthesis of the carboxylic acid itself. Halogenation (chlorination, bromination) of the pyridine ring would introduce synthetic handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the attachment of aryl, heteroaryl, or alkyl groups.

| Potential Derivative Class | Synthetic Transformation | Potential Utility |

| Amides | Amide coupling with various amines | SAR exploration, introduction of new binding motifs |

| Esters | Esterification with various alcohols | Prodrug design, modulation of solubility and stability |

| Tetrazoles | Multi-step conversion from carboxylic acid | Bioisosteric replacement for the carboxylic acid |

| Bi-aryl Pyridines | Cross-coupling at a pre-halogenated ring position | Expansion of the molecular framework |

Strategies for Medicinal Chemistry Lead Optimization (focus on synthetic aspects, not specific biological activity)

In a medicinal chemistry context, this compound would serve as a versatile scaffold for lead optimization. The synthetic strategies would focus on fine-tuning the molecule's properties to improve its theoretical efficacy, selectivity, and pharmacokinetic profile.

A primary strategy would be the creation of a focused library of amide derivatives. By reacting the core acid with a carefully selected set of amines (e.g., those with varying size, basicity, and polarity), chemists can systematically probe the chemical space around that part of the molecule. This is often done using parallel synthesis techniques to rapidly generate a multitude of analogs for screening.

Another key synthetic strategy is scaffold hopping or modification. While keeping the pyridine-2-carboxamide core, the cyclobutoxy group could be replaced with other alkoxy or cycloalkoxy groups (e.g., isopropoxy, cyclopentyloxy) to investigate the impact of sterics and lipophilicity in that region. The synthesis for these analogs would require starting from the appropriately substituted 3-hydroxypyridine (B118123).

Bioisosteric replacement of the carboxylic acid (as mentioned in 6.2) is also a critical lead optimization strategy. The synthetic conversion to a tetrazole, for example, can improve metabolic stability or cell permeability while maintaining a key acidic interaction with a biological target.

| Optimization Tactic | Synthetic Approach | Rationale (Synthetic Perspective) |

| Systematic Amide Synthesis | Parallel synthesis using a diverse amine library. | Rapidly generate analogs to build structure-activity relationships. |

| Side Chain Modification | Synthesis of analogs with different alkoxy groups at the 3-position. | Fine-tune lipophilicity and steric profile. |

| Bioisosteric Replacement | Conversion of the carboxylic acid to a tetrazole or other mimic. | Modify physicochemical properties while retaining key functional interactions. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-cyclobutoxypyridine-2-carboxylic acid with high purity?

- Methodological Answer : Synthesis typically involves introducing the cyclobutoxy group to pyridine-2-carboxylic acid via nucleophilic substitution or coupling reactions. Critical parameters include:

- Reaction Conditions : Temperature (60–100°C), pH control (neutral to slightly basic), and solvent selection (e.g., DMF, THF) to avoid side reactions .

- Catalysts : Use of K₂CO₃ or Cs₂CO₃ to deprotonate the hydroxyl group of cyclobutanol, enhancing reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and computational techniques:

- NMR : Compare and NMR shifts with predicted values from databases (e.g., PubChem) or density functional theory (DFT) calculations .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₀H₁₁NO₃) and isotopic patterns .

- X-ray Crystallography : Resolve crystal structure to confirm stereoelectronic effects of the cyclobutoxy group .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis of the carboxylic acid moiety. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Assay Reproducibility : Validate results across multiple cell lines (e.g., HEK293, HepG2) and biochemical assays (e.g., enzyme inhibition kinetics) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., cyclobutoxy vs. methoxy groups) and compare bioactivity trends .

- Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases) and correlate with experimental IC₅₀ values .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid group to enhance membrane permeability .

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., cyclobutoxy ring oxidation) and introduce blocking groups (e.g., fluorine) .

- Solubility Enhancement : Use co-solvents (DMSO/PEG400) or formulate as sodium/potassium salts .

Q. How can synthetic routes be scaled while maintaining yield and purity?

- Methodological Answer :

- Flow Chemistry : Optimize continuous flow conditions (residence time, temperature) to reduce side-product formation .

- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring for real-time reaction control .

- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water .

Q. What advanced techniques characterize intermolecular interactions of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.